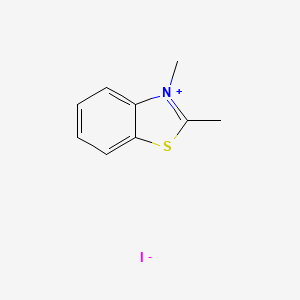
2,3-Dimethylbenzothiazolium iodide
Cat. No. B1594270
Key on ui cas rn:
2785-06-0
M. Wt: 291.15 g/mol
InChI Key: VZRIFNLQJXPRJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08058431B2
Procedure details


14.9 g (12.7 ml, 0.10 mol) 2-methyl-benzothiazole and 28.4 g (12.5 ml, 0.20 mol) iodomethane were boiled for 7 h in 20 ml ethanol. The residue was filtrated and washed with ethanol.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[I:11][CH3:12]>C(O)C>[I-:11].[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N+:6]=1[CH3:12] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue was filtrated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[I-].CC=1SC2=C([N+]1C)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
